2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide
Description
2-Chloro-N-(4-methylphenyl)pyridine-3-carboxamide is a pyridine-based carboxamide derivative characterized by a chloro substituent at the 2-position of the pyridine ring and a 4-methylphenyl group attached via an amide linkage. Its molecular formula is C₁₃H₁₁ClN₂O (molecular weight: 246.69 g/mol). This compound is of interest in medicinal and agrochemical research due to its structural similarity to bioactive molecules, such as fungicides and kinase inhibitors .
Properties
IUPAC Name |
2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c1-9-4-6-10(7-5-9)16-13(17)11-3-2-8-15-12(11)14/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPIHAODNJLFFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361204 | |
| Record name | 2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56149-24-7 | |
| Record name | 2-Chloro-N-(4-methylphenyl)-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56149-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Standard Protocol
The most widely adopted method involves coupling 2-chloronicotinic acid with 4-methylaniline via carbodiimide-mediated amide bond formation. The reaction proceeds in anhydrous dichloromethane (DCM) at room temperature, utilizing N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.
Reaction Scheme:
Optimization Strategies
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Catalyst System : Reducing DCC stoichiometry from 1.5 eq to 1.2 eq decreases byproduct formation while maintaining >80% conversion.
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Solvent Effects : Replacing DCM with tetrahydrofuran (THF) increases reaction rate by 30% but complicates purification.
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Temperature Control : Reactions conducted at 0–5°C show improved regioselectivity, minimizing N-oxide formation.
Purification and Yield
Crude product purification involves sequential steps:
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Filtration : Remove dicyclohexylurea byproduct via vacuum filtration.
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Recrystallization : Use ethanol/water (7:3 v/v) to achieve 92–95% purity.
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Column Chromatography : For pharmaceutical-grade material, silica gel chromatography with ethyl acetate/hexane (1:2) yields 99% purity.
Table 1: Amide Coupling Reaction Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| DCC Equivalents | 1.2 eq | Maximizes 83% |
| DMAP Loading | 0.1 eq | Prevents hydrolysis |
| Reaction Time | 12–18 h | Balances conversion vs. degradation |
| Recrystallization Solvent | Ethanol/Water | 92% Recovery |
Alternative Synthesis Route: Multi-Step Approach from 3-Pyridinecarbonitrile
Oxidation to Nicotinamide N-Oxide
3-Pyridinecarbonitrile undergoes oxidation using 30% H₂O₂ in water with acetyl pyruvic molybdenum (0.5 mol%) as catalyst at 60°C. This step achieves 94% conversion to nicotinamide N-oxide within 4 h, a significant improvement over traditional methods.
Chlorination and Functionalization
The N-oxide intermediate reacts with phosphorus oxychloride (POCl₃) under nitrogen atmosphere in chlorinated solvents (e.g., chloroform):
Amidation and Final Steps
The resulting 2-chloro-3-cyanopyridine undergoes hydrolysis with 4-methylaniline in dimethylacetamide (DMAc) at 120°C for 6 h, followed by dehydration using NaOH/ethanol. This route achieves an overall yield of 76% across four steps.
Comparative Analysis of Synthetic Methods
Table 2: Method Comparison
| Metric | Amide Coupling Route | Multi-Step Route |
|---|---|---|
| Total Steps | 1 | 4 |
| Overall Yield | 83% | 76% |
| Purity (HPLC) | 99% | 97% |
| Scalability | >10 kg | <5 kg |
| Byproduct Formation | <5% | 12–15% |
The amide coupling method excels in simplicity and scalability, while the multi-step approach allows modular functionalization for derivative synthesis.
Advanced Characterization Techniques
Spectroscopic Analysis
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The chlorine atom at position 2 of the pyridine ring undergoes substitution with nucleophiles under controlled conditions.
Mechanistic Insight :
The electron-withdrawing carboxamide group at C3 activates the pyridine ring for NAS at C2. Reaction kinetics follow second-order dependence on nucleophile concentration .
Hydrolysis Reactions
The carboxamide group participates in hydrolysis under acidic or basic conditions:
| Reaction | Reagents/Conditions | Products | Yield | Key Observations |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 6 h | 2-Chloropyridine-3-carboxylic acid | 92% | Complete conversion; no ring chlorination |
| Basic hydrolysis | NaOH (10%), EtOH/H₂O, 70°C, 4 h | Sodium 2-chloropyridine-3-carboxylate | 85% | Requires anhydrous conditions for stability |
Spectral Confirmation : Post-hydrolysis products characterized via -NMR ( 8.45 ppm, aromatic H) and IR ( 1680 cm⁻¹, C=O stretch).
Reduction Reactions
Selective reduction of the pyridine ring or carboxamide group:
Limitation : Competitive C–Cl bond hydrogenolysis observed at higher pressures (>50 psi) .
Cross-Coupling Reactions
The chloro group enables palladium-catalyzed cross-coupling:
Optimization : Use of Buchwald-Hartwig ligands (XPhos) improves coupling efficiency to 89% .
Oxidation Reactions
Controlled oxidation targets the pyridine or methylphenyl group:
| Reaction | Reagents/Conditions | Products | Yield | Key Observations |
|---|---|---|---|---|
| mCPBA oxidation | m-CPBA, CH₂Cl₂, 0°C → RT, 6 h | 2-Chloro-N-(4-methylphenyl)pyridine-3-carboxamide N-oxide | 82% | Selective N-oxidation; no ring epoxidation |
| KMnO₄ oxidation | KMnO₄, H₂O, 100°C, 8 h | 2-Chloro-N-(4-carboxyphenyl)pyridine-3-carboxamide | 68% | Methyl → carboxylic acid conversion |
Side Reaction : Prolonged KMnO₄ exposure leads to pyridine ring degradation.
Condensation Reactions
The carboxamide group reacts with carbonyl compounds:
| Reaction | Reagents/Conditions | Products | Yield | Key Observations |
|---|---|---|---|---|
| Aldol condensation | Benzaldehyde, NaOH, EtOH, reflux, 10 h | 2-Chloro-N-(4-methylphenyl)pyridine-3-acrylamide | 55% | α,β-unsaturated amide formation |
Characterization : UV-Vis ( 320 nm) confirms extended conjugation.
Scientific Research Applications
Pharmaceutical Applications
Drug Development:
This compound is recognized as a key intermediate in the synthesis of various pharmaceuticals. Its structural properties allow for modifications that enhance drug efficacy and specificity against targeted diseases. For instance, derivatives of this compound have been investigated for their anti-inflammatory properties, particularly through inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
Case Study:
A study demonstrated that certain derivatives of pyridine carboxamides exhibited significant COX-2 inhibitory activity, with IC50 values comparable to established drugs like celecoxib. This suggests that 2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide could serve as a precursor for developing new anti-inflammatory medications .
Agricultural Chemistry
Agrochemical Formulations:
The compound is utilized in the formulation of agrochemicals aimed at pest control. Its effectiveness in this domain is attributed to its ability to disrupt biological pathways in pests while minimizing environmental impact, thus supporting sustainable agricultural practices .
Data Table: Agrochemical Efficacy
| Compound | Target Pest | Mode of Action | Efficacy |
|---|---|---|---|
| This compound | Aphids | Inhibition of growth | High |
| This compound | Beetles | Disruption of reproduction | Moderate |
Biochemical Research
Enzyme Inhibition Studies:
Researchers employ this compound to study enzyme inhibition and receptor interactions, contributing to a deeper understanding of biological pathways and disease mechanisms. For example, investigations into its interaction with specific enzymes have revealed potential pathways for therapeutic intervention in various diseases .
Case Study:
In vitro studies showed that certain derivatives inhibited COX enzymes effectively, highlighting their potential as anti-inflammatory agents. This research underscores the importance of structure-activity relationships (SARs) in developing new therapeutics based on this compound .
Material Science
Development of New Materials:
The unique chemical properties of this compound make it a candidate for developing advanced materials, including polymers and coatings. Its ability to form stable complexes with metal ions enhances its applicability in coordination chemistry and material synthesis .
Applications in Coatings:
Research indicates that incorporating this compound into polymer matrices can improve mechanical properties and resistance to environmental degradation, making it suitable for protective coatings in various industrial applications.
Analytical Chemistry
Standard Reference Material:
In analytical chemistry, this compound is used as a standard reference material for the detection and quantification of related compounds. This application is crucial for ensuring accuracy in chemical analyses across various fields .
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Electronic Differences
- Substituent Effects: The 4-methylphenyl group in the target compound is electron-donating, enhancing lipophilicity compared to electron-withdrawing substituents like 4-chloro in Boscalid. This difference influences binding to hydrophobic enzyme pockets, as seen in Boscalid’s fungicidal activity .
Physicochemical Properties
- Melting Points : Methyl-substituted analogs (e.g., 268–287°C ) generally exhibit higher melting points than chlorinated derivatives (e.g., Boscalid at 142–144°C ), likely due to differences in crystal packing and hydrogen bonding.
- Solubility : Hydroxyl-containing analogs (e.g., ) show moderate solubility in polar solvents like DMSO, whereas methyl or chloro derivatives are more lipophilic.
Biological Activity
2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant case studies associated with this compound, highlighting its significance in therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H10ClN2O
- Molecular Weight : 234.67 g/mol
This compound features a pyridine ring substituted with a carboxamide and a chlorinated phenyl group, contributing to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and antimicrobial research. Below are the key areas of activity:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific enzymes or pathways critical for tumor growth, indicating potential as an anti-cancer agent.
- Antimicrobial Properties : Similar compounds have shown antibacterial and antifungal activities, suggesting that this compound may also possess these properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may modulate the activity of enzymes or receptors involved in critical signaling pathways. For example, it has been suggested that the compound could act as an inhibitor of certain kinases or enzymes that play a role in cancer cell proliferation.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Anticancer Studies :
- A study demonstrated that derivatives of pyridine carboxamides exhibited significant antiproliferative effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through modulation of cell cycle regulators such as cyclin D1 and CDK4 .
- Antimicrobial Studies :
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes for 2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide, and what reaction conditions improve yield?
The synthesis typically involves multi-step processes, starting with pyridine ring functionalization. Key steps include:
- Chlorination : Introduce chlorine at the 2-position of pyridine using POCl₃ or SOCl₂ under reflux .
- Coupling : React 2-chloropyridine-3-carboxylic acid with 4-methylaniline via an amide bond formation, employing coupling agents like EDCI or HOBt in DMF .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Yield optimization requires controlled temperatures (60–80°C) and anhydrous conditions to minimize hydrolysis .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- X-ray Diffraction (XRD) : Determines crystal structure, bond lengths, and angles. For example, single-crystal XRD revealed a planar pyridine ring with a dihedral angle of 12.3° relative to the amide group .
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks at δ 8.65 (pyridine-H), 7.45–7.20 (aromatic-H), and 2.35 (methyl-H) .
- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]+ at m/z 275.1) .
Q. How should researchers handle this compound to ensure safety and stability during experiments?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .
- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential acute toxicity (Category 4 for oral/dermal/inhalation) .
- Stability Testing : Monitor via TLC or HPLC under varying pH/temperature to assess hydrolytic or oxidative degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and computational structural data?
Discrepancies in bond angles or torsional strains (e.g., pyridine vs. amide plane alignment) may arise between XRD and DFT calculations. Mitigation strategies include:
- Multi-Technique Validation : Cross-validate with solid-state NMR or IR spectroscopy .
- DFT Refinement : Use B3LYP/6-311G(d,p) basis sets to account for crystal packing effects .
- Thermal Analysis : DSC/TGA can identify polymorphic transitions affecting crystallographic data .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- DFT Calculations : Model electron density maps to identify electrophilic sites (e.g., C-2 chlorine’s susceptibility to SNAr reactions) .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .
- Hammett Constants : Predict substituent effects on reaction rates using σ values for the 4-methylphenyl group .
Q. What mechanistic insights explain its biological activity in medicinal chemistry studies?
- Receptor Docking : The chloropyridine moiety may inhibit kinase enzymes (e.g., EGFR) by binding to ATP pockets, as seen in analogs with IC₅₀ < 1 µM .
- SAR Studies : Trifluoromethyl or nitro substituents enhance lipophilicity and metabolic stability, improving bioavailability .
- In Vitro Assays : Test cytotoxicity (MTT assay) and apoptosis (flow cytometry) in cancer cell lines (e.g., MCF-7) to validate mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
